Prucalopride
CAS No.: 179474-81-8
VCID: VC0000966
Molecular Formula: C18H26ClN3O3
Molecular Weight: 367.9 g/mol
* For research use only. Not for human or veterinary use.

Description | Prucalopride, available under the brand names Resolor and Motegrity, is a selective 5-HT4 receptor agonist medication primarily used to treat chronic idiopathic constipation (CIC) in adults . As a gastrointestinal prokinetic agent, prucalopride stimulates the movement of waste through the bowel by increasing peristalsis in the colon . It is prescribed for individuals experiencing difficult or infrequent bowel movements lasting three months or longer, where the constipation is not caused by an underlying disease or medication . Diagnostic criteria for CIC include straining, lumpy or hard stools, a sensation of incomplete evacuation, anorectal blockage, the need for manual maneuvers, and fewer than three bowel movements per week . Clinical trials have demonstrated that prucalopride significantly increases the frequency of complete bowel movements and improves associated symptoms, including bloating, abdominal pain, and overall quality of life . Prucalopride belongs to the dihydro-benzofurancarboxamide family and works by promoting cholinergic and nonadrenergic neurotransmission through activation of 5-HT4 receptors in enteric neurons . This activation stimulates contractions in colonic longitudinal smooth muscles by promoting acetylcholine release and induces relaxation of human colonic and canine rectal circular smooth muscles . Prucalopride distinguishes itself from older serotonergic prokinetics like cisapride and tegaserod through its high selectivity for 5-HT4 receptors, which reduces the likelihood of cardiac adverse reactions . Prucalopride was first approved for medical use in the European Union in 2009, followed by approvals in Canada in 2011, Israel in 2014, and the United States in December 2018 . While prucalopride selectively targets 5-HT4 receptors, other similar compounds such as cisapride and tegaserod have been used as serotonergic gastrointestinal prokinetics . However, due to cardiac adverse reactions associated with non-target effects, prucalopride's high selectivity for 5-HT4 receptors has made it a more favorable option . Prucalopride has also shown potential in enhancing memory by improving recall ability and increasing neural activation in the hippocampus, though further research is needed in this area . |
---|---|
CAS No. | 179474-81-8 |
Product Name | Prucalopride |
Molecular Formula | C18H26ClN3O3 |
Molecular Weight | 367.9 g/mol |
IUPAC Name | 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide |
Standard InChI | InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23) |
Standard InChIKey | ZPMNHBXQOOVQJL-UHFFFAOYSA-N |
SMILES | COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Canonical SMILES | COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl |
Synonyms | 4-amino-5-chloro-N-(1-(3-methoxypropyl)-4-piperidinyl)-2,3-dihydro-1-benzofuran-7-carboxamide motegrity prucalopride R 093877 R093877 Resolor resotran resotrans |
Reference | Shin A, Camilleri M, Kolar G, Erwin P, West CP, Murad MH: Systematic review with meta-analysis: highly selective 5-HT4 agonists (prucalopride, velusetrag or naronapride) in chronic constipation. Aliment Pharmacol Ther. 2014 Feb;39(3):239-53. doi: 10.1111/apt.12571. Epub 2013 Dec 5. [PMID:24308797] Omer A, Quigley EMM: An update on prucalopride in the treatment of chronic constipation. Therap Adv Gastroenterol. 2017 Nov;10(11):877-887. doi: 10.1177/1756283X17734809. Epub 2017 Oct 16. [PMID:29147138] Briejer MR, Bosmans JP, Van Daele P, Jurzak M, Heylen L, Leysen JE, Prins NH, Schuurkes JA: The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. Eur J Pharmacol. 2001 Jun 29;423(1):71-83. [PMID:11438309] Briejer MR, Prins NH, Schuurkes JA: Effects of the enterokinetic prucalopride (R093877) on colonic motility in fasted dogs. Neurogastroenterol Motil. 2001 Oct;13(5):465-72. [PMID:11696108] Sajid MS, Hebbar M, Baig MK, Li A, Philipose Z: Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials. J Neurogastroenterol Motil. 2016 Jul 30;22(3):412-22. doi: 10.5056/jnm16004. [PMID:27127190] Flach S, Scarfe G, Dragone J, Ding J, Seymour M, Pennick M, Pankratz T, Troy S, Getsy J: A Phase I Study to Investigate the Absorption, Pharmacokinetics, and Excretion of [(14)C]Prucalopride After a Single Oral Dose in Healthy Volunteers. Clin Ther. 2016 Sep;38(9):2106-15. doi: 10.1016/j.clinthera.2016.08.003. Epub 2016 Sep 7. [PMID:27614912] FDA reports FDA approvals Canadian Society of Intestinal Research FDA Approved Drug Products: Motality (Prucalopride) Oral Tablets |
PubChem Compound | 3052762 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume